molecular formula C14H15N5O B11407165 2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11407165
M. Wt: 269.30 g/mol
InChI Key: YPFGNKZXFINOTE-UHFFFAOYSA-N
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Description

2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through several methods. One common approach involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This method includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts to enhance the reaction efficiency. For example, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been used as reusable catalysts for the synthesis of triazolopyrimidine derivatives . These catalysts offer high stability and can be easily recovered from the reaction mixture, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the triazolopyrimidine ring.

Scientific Research Applications

2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated ion channels and modulate GABAergic activity, which contributes to its anticonvulsant effects . The compound’s structure allows it to fit into the active sites of enzymes and receptors, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

2-(benzylamino)-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H15N5O/c1-9-10(2)16-14-17-13(18-19(14)12(9)20)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,15,16,17,18)

InChI Key

YPFGNKZXFINOTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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